An In-depth Technical Guide to the Chemical Properties of trans,trans-1,4-Diphenyl-1,3-butadiene
An In-depth Technical Guide to the Chemical Properties of trans,trans-1,4-Diphenyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-1,4-Diphenyl-1,3-butadiene is a conjugated hydrocarbon that has garnered significant interest in chemical research. Its rigid, planar structure and extended π-system are responsible for its characteristic chemical and photophysical properties. This technical guide provides a comprehensive overview of the core chemical properties of trans,trans-1,4-diphenyl-1,3-butadiene, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and analysis are also presented, along with visualizations of key chemical processes. While its primary applications are currently in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and polymers, its unique molecular architecture makes it a compound of interest for broader chemical synthesis.
Chemical and Physical Properties
The physical and chemical properties of trans,trans-1,4-diphenyl-1,3-butadiene are summarized in the tables below. These properties are crucial for its handling, purification, and application in various chemical reactions.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄ | |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Light yellow crystalline powder | |
| Melting Point | 150-152 °C | |
| Boiling Point | 350 °C | [1] |
| Density | 1.151 g/cm³ |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble | |
| Ether | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Benzene | Soluble | [1] |
| Petroleum Ether | Soluble | [1] |
| Hot Glacial Acetic Acid | Soluble | [1] |
| Alcohol | Slightly soluble | [1] |
Spectral Properties
The spectral properties of trans,trans-1,4-diphenyl-1,3-butadiene are key to its identification and characterization. The extended conjugation in the molecule gives rise to distinct spectroscopic signatures.
| Technique | Data | Reference(s) |
| ¹H NMR (in CDCl₃) | δ ~6.6-7.5 ppm (complex multiplet, aromatic and vinylic protons) | [2][3][4][5][6] |
| ¹³C NMR | δ ~125-138 ppm | [7][8][9] |
| UV-Vis (in Hexane) | λmax ≈ 330 nm (ε ≈ 33,000 M⁻¹cm⁻¹) | [10][11] |
| Infrared (IR) | ~1500-1600 cm⁻¹ (C=C aromatic and alkene stretch) | [12][13][14] |
| Fluorescence (in Hexane) | Excitation: 330 nm, Emission: 373 nm |
Experimental Protocols
Synthesis via Wittig Reaction
The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from aldehydes or ketones. In the case of trans,trans-1,4-diphenyl-1,3-butadiene, the reaction involves a phosphonium ylide and cinnamaldehyde.[15][16][17][18][19]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Cinnamaldehyde
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
95% Ethanol
-
Anhydrous magnesium sulfate
-
5 mL conical vial
-
Magnetic stir vane
-
Stir plate
-
Test tubes
-
Pasteur pipet
-
Sand bath
-
Ice bath
-
Centrifuge
Procedure:
-
To a clean and dry 5 mL conical vial, add approximately 0.38 g of benzyltriphenylphosphonium chloride and record the exact weight.
-
Add 3 drops of pure cinnamaldehyde to the vial and reweigh to ensure at least 120 mg has been added.
-
Add 1 mL of dichloromethane and a magnetic stir vane to the vial. Cap the vial and begin stirring.
-
Carefully add 0.5 mL of a 50% aqueous sodium hydroxide solution to the reaction vial and stir for approximately 20 minutes.
-
Transfer the contents of the vial to a 6" test tube. Rinse the vial with 1 mL of dichloromethane followed by 3 mL of water and add the washings to the test tube.
-
Mix the contents of the test tube vigorously and allow the layers to separate.
-
Transfer the lower organic layer (CH₂Cl₂) to a second clean test tube.
-
Extract the remaining aqueous layer with two successive 2 mL portions of CH₂Cl₂ and combine all organic extracts.
-
Dry the combined organic layers with anhydrous magnesium sulfate for 5-10 minutes with occasional swirling.
-
Filter the solution by gravity through a pipet containing a small cotton plug into a clean, tared 6" test tube.
-
In a fume hood, carefully evaporate the dichloromethane using a gentle stream of nitrogen or compressed air, warming the tube in a sand bath to accelerate evaporation.
-
Once the solvent has evaporated, weigh the test tube to determine the crude yield of the product.
-
Recrystallize the crude product from approximately 4 mL of boiling 95% ethanol. Allow the solution to cool slowly, then place it in an ice bath to complete crystallization.
-
Isolate the purified crystals by centrifugation, decanting the supernatant.
-
Dry the crystals and record the final weight and melting point.
Spectroscopic Analysis
Sample Preparation for NMR Spectroscopy:
-
Dissolve a small amount of the purified trans,trans-1,4-diphenyl-1,3-butadiene in deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Sample Preparation for UV-Vis Spectroscopy:
-
Prepare a dilute solution of the purified product in a suitable UV-transparent solvent, such as hexane.
-
Use a quartz cuvette to hold the sample.
-
Record the absorbance spectrum over the appropriate wavelength range (e.g., 200-500 nm) using a UV-Vis spectrophotometer.
Key Chemical Reactions and Pathways
Wittig Reaction Workflow
The synthesis of trans,trans-1,4-diphenyl-1,3-butadiene via the Wittig reaction follows a well-defined workflow, from the preparation of the phosphonium ylide to the final product isolation.
Caption: Workflow for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene.
Photochemical Isomerization
trans,trans-1,4-Diphenyl-1,3-butadiene can undergo photoisomerization upon exposure to ultraviolet light, leading to the formation of its cis-trans and cis-cis isomers. This process is reversible and the equilibrium between the isomers is dependent on the wavelength of light used.[20][21][22][23]
Caption: Photoisomerization pathways of 1,4-diphenyl-1,3-butadiene.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of trans,trans-1,4-diphenyl-1,3-butadiene. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers and scientists working with this compound. While its application in drug development is not yet established, its well-defined synthesis and interesting photochemical properties make it a valuable building block in organic synthesis and materials science. Further research may yet uncover novel applications for this versatile molecule.
References
- 1. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 2. brainly.com [brainly.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Solved Interpret the following H NMR spectrum for the | Chegg.com [chegg.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,4-DIPHENYLBUTADIYNE(886-65-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,4-DIPHENYLBUTADIYNE(886-65-7) 13C NMR spectrum [chemicalbook.com]
- 9. chegg.com [chegg.com]
- 10. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]
- 11. 1,4-diphenylbutadiene [omlc.org]
- 12. Solved 1,4-Diphenyl-1,3-butadiene Infrared Spectrum Report | Chegg.com [chegg.com]
- 13. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE(538-81-8)FT-IR [chemicalbook.com]
- 14. 1,4-DIPHENYLBUTADIYNE(886-65-7) IR Spectrum [chemicalbook.com]
- 15. unwisdom.org [unwisdom.org]
- 16. webassign.net [webassign.net]
- 17. Solved CHEM3412 Lab Synthesis of 1,4-Diphenyl-1,3-butadiene | Chegg.com [chegg.com]
- 18. scribd.com [scribd.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
